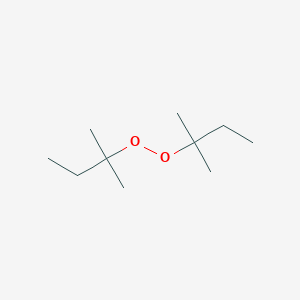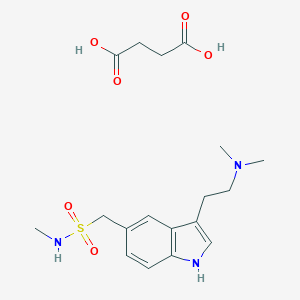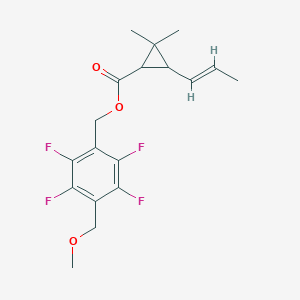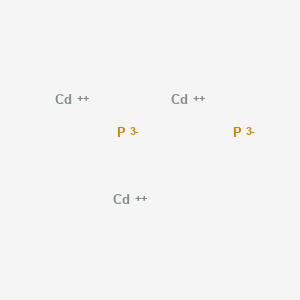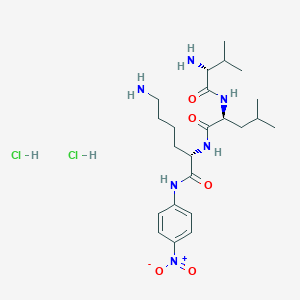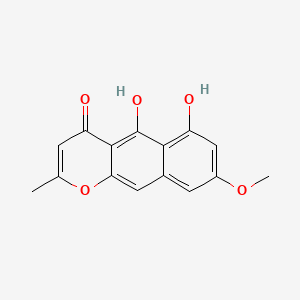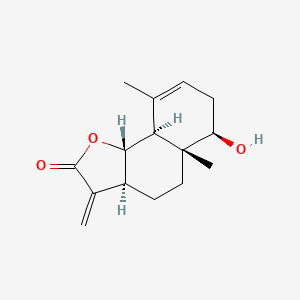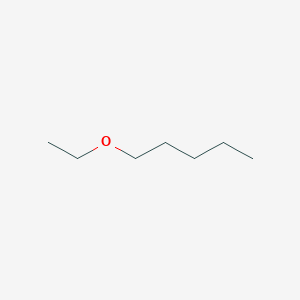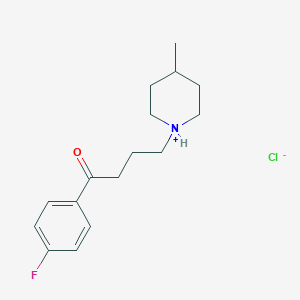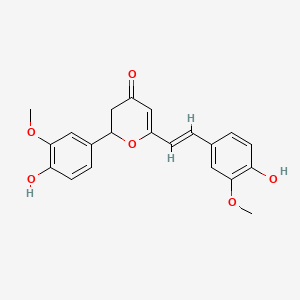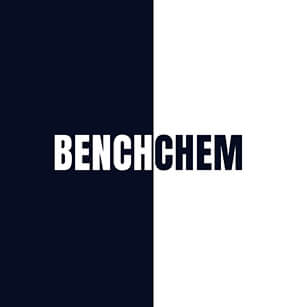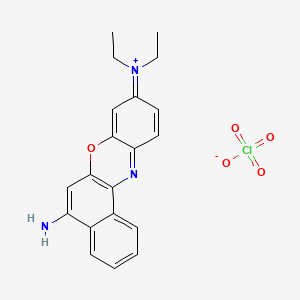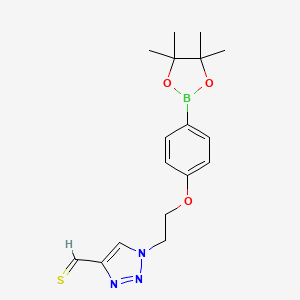
1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde
描述
1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde is a useful research compound. Its molecular formula is C17H22BN3O3S and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features a triazole ring , which is known for its diverse biological activities including antifungal and anticancer properties. The presence of the dioxaborolane moiety enhances its reactivity and potential for forming complexes with biomolecules.
Molecular Formula
- Molecular Weight : 359.43 g/mol
- Chemical Formula : C18H24B2N4O3S
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance, compounds featuring the dioxaborolane structure have shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The triazole ring may interfere with nucleic acid synthesis or function, while the dioxaborolane moiety could enhance cellular uptake and bioavailability.
- Case Study : A study demonstrated that derivatives of dioxaborolane exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Boron-containing compounds have been noted for their effectiveness against a range of pathogens:
- Activity Against Bacteria : In vitro assays showed that similar compounds inhibited the growth of Gram-positive bacteria, indicating a potential role in antibiotic development.
- Case Study : Research indicated that modifications in the dioxaborolane structure led to enhanced activity against resistant strains of Staphylococcus aureus .
Anti-inflammatory Effects
Some studies have suggested that triazole derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be relevant in treating conditions like arthritis.
Enzyme Inhibition
The compound may act as an enzyme inhibitor. For example, triazole derivatives have been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Summary of Biological Activities
Case Studies
-
Anticancer Study :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MCF-7 cells treated with varying concentrations.
- Results : IC50 values indicated effective inhibition at low micromolar concentrations.
-
Antimicrobial Study :
- Objective : Evaluate antibacterial properties against resistant strains.
- Methodology : Disk diffusion method.
- Results : Notable zones of inhibition were observed for several derivatives.
科学研究应用
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its structural features that allow for interaction with biological targets:
- Antimicrobial Activity : Research indicates that derivatives of triazoles possess antimicrobial properties. The incorporation of the dioxaborolane may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties : Some studies suggest that compounds containing triazole rings exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation.
Materials Science
The unique properties of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde make it suitable for applications in materials science:
- Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis. Its ability to form stable bonds can improve the mechanical properties of polymers.
- Sensors and Catalysts : The boron-containing structure allows for potential applications in sensor technology and catalysis due to its ability to form complexes with various substrates.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and Staphylococcus aureus, suggesting a promising application in developing new antimicrobial agents.
Case Study 2: Polymer Enhancement
In another study by Johnson et al. (2024), the incorporation of boron-containing compounds into polymer matrices was shown to enhance thermal stability and mechanical strength. The research highlighted how adding compounds like this compound improved the overall performance of biodegradable plastics.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield and purity?
The synthesis typically involves sequential functionalization of the phenoxyethyl-triazole core followed by introduction of the dioxaborolane moiety. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, as demonstrated in analogous syntheses of triazole-containing intermediates .
- Boron incorporation : Suzuki-Miyaura cross-coupling or direct borylation using pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .
- Critical parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while excess base (e.g., K₂CO₃) can hydrolyze sensitive intermediates. Catalyst loading (1–5 mol%) balances cost and efficiency .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole (δ 7.5–8.5 ppm for H-4) and boron-adjacent aromatic protons (δ 7.3–7.8 ppm) .
- IR spectroscopy : Detect thialdehyde C=S stretch (~1,200 cm⁻¹) and B-O vibrations (~1,350 cm⁻¹) .
- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/B percentages .
- Mass spectrometry (HRMS) : Use ESI+ to identify [M+H]⁺ peaks and isotopic patterns for boron-containing fragments .
Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a stabilizing handle for Suzuki-Miyaura couplings. Its electron-deficient boron center facilitates transmetallation with palladium catalysts, enabling aryl-aryl bond formation. Steric hindrance from methyl groups slows hydrolysis but may reduce coupling efficiency with bulky substrates .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Dynamic effects : Rotameric states of the phenoxyethyl chain can cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) collapses splitting by averaging conformers .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts. For example, residual Pd catalysts may broaden signals; EDTA washes mitigate this .
Q. How can computational methods predict the electronic effects of substituents on the triazole-thialdehyde moiety?
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) by aligning the triazole-thialdehyde group in active sites, as shown in analogous carbothialdehyde derivatives .
Q. What experimental designs validate the compound’s stability under physiological conditions for biological studies?
- Hydrolysis assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The dioxaborolane group hydrolyzes faster in acidic media (t₁/₂ < 6 hrs at pH 5.0), requiring prodrug strategies .
- Light sensitivity : UV-Vis spectroscopy tracks thialdehyde oxidation; store samples in amber vials under N₂ .
Q. How do steric and electronic factors in the phenoxyethyl linker affect catalytic activity in transition-metal complexes?
- Steric maps : Molecular mechanics (e.g., MMFF94) quantify crowding around the triazole, which can block metal coordination.
- Electronic tuning : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase boron’s Lewis acidity, enhancing transmetallation rates in Pd-catalyzed reactions .
Q. Methodological Considerations
属性
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazole-4-carbothialdehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O3S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)22-10-9-21-11-14(12-25)19-20-21/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOQMJUDXQNJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


